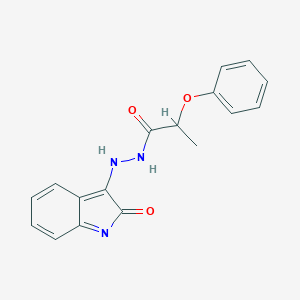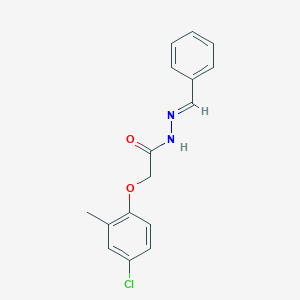
N'-(2-oxoindol-3-yl)-2-phenoxypropanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-oxoindol-3-yl)-2-phenoxypropanehydrazide, commonly known as OIP-Ac, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. OIP-Ac belongs to the class of hydrazide derivatives and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
OIP-Ac exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. OIP-Ac has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and promotes apoptosis in cancer cells. OIP-Ac's anti-diabetic effects are thought to be mediated by its ability to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
OIP-Ac has been shown to modulate various biochemical and physiological processes, including inflammation, cell proliferation, apoptosis, glucose and lipid metabolism, and oxidative stress. OIP-Ac has been shown to reduce the levels of pro-inflammatory cytokines and ROS in various cell types. OIP-Ac has also been shown to induce cell cycle arrest and apoptosis in cancer cells, improve glucose uptake and insulin sensitivity in diabetic animal models, and reduce oxidative stress in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OIP-Ac has several advantages for lab experiments, including its high purity, stability, and reproducibility. OIP-Ac is also relatively easy to synthesize and can be obtained in large quantities. However, OIP-Ac has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. Additionally, the mechanism of action of OIP-Ac is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Direcciones Futuras
There are several future directions for the study of OIP-Ac, including its potential use as a therapeutic agent for various diseases, such as cancer, inflammation, and diabetes. Future studies should focus on elucidating the molecular targets and signaling pathways of OIP-Ac, as well as its pharmacokinetic and pharmacodynamic properties. Additionally, the development of novel OIP-Ac derivatives with improved solubility and bioavailability could enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of OIP-Ac involves the reaction of 2-oxindole-3-acetic acid with hydrazine hydrate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then reacted with 2-phenoxypropanoic acid in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield OIP-Ac.
Aplicaciones Científicas De Investigación
OIP-Ac has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-diabetic properties. OIP-Ac has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and reduce the production of reactive oxygen species (ROS) in various cell types. OIP-Ac has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, OIP-Ac has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
Propiedades
Fórmula molecular |
C17H15N3O3 |
|---|---|
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
N//'-(2-oxoindol-3-yl)-2-phenoxypropanehydrazide |
InChI |
InChI=1S/C17H15N3O3/c1-11(23-12-7-3-2-4-8-12)16(21)20-19-15-13-9-5-6-10-14(13)18-17(15)22/h2-11H,1H3,(H,20,21)(H,18,19,22) |
Clave InChI |
GDQUODKGDZHXQU-UHFFFAOYSA-N |
SMILES isomérico |
CC(C(=O)NNC1=C2C=CC=CC2=NC1=O)OC3=CC=CC=C3 |
SMILES |
CC(C(=O)NNC1=C2C=CC=CC2=NC1=O)OC3=CC=CC=C3 |
SMILES canónico |
CC(C(=O)NNC1=C2C=CC=CC2=NC1=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-isopropylphenyl)sulfonyl]valine](/img/structure/B230194.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)

![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)
![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)

![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide](/img/structure/B230236.png)
![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)